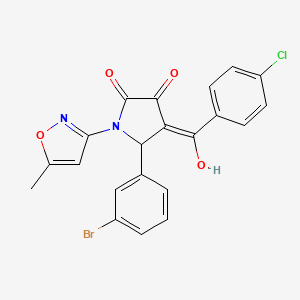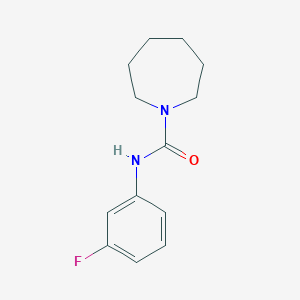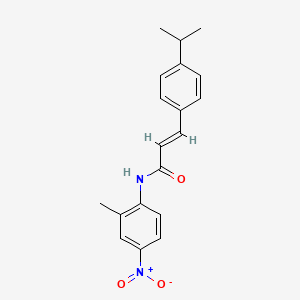![molecular formula C15H17N3O2S B5362819 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine, also known as AZD-0530, is a potent inhibitor of Src family kinases. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine acts as a potent inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of cell growth, survival, and migration. By inhibiting the activity of Src kinases, this compound can reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and metastasis of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, there are some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes. In addition, the cost of this compound may be prohibitive for some research labs.
Orientations Futures
There are several future directions for the research and development of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine. One potential direction is the investigation of its use in combination with other cancer treatments, such as immunotherapy. Another potential direction is the development of more potent and selective Src kinase inhibitors, which may have improved anti-tumor activity and reduced toxicity. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine involves several steps, including the reaction of 2-bromo-5-chloromethylpyridine with 3-(4-pyridinyl)-1-azetidinecarboxylic acid, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white solid with a molecular weight of 463.96 g/mol.
Applications De Recherche Scientifique
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Src family kinases, which are involved in the regulation of cell growth, survival, and migration. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to reduce tumor growth and metastasis in preclinical studies.
Propriétés
IUPAC Name |
5-(methylsulfonylmethyl)-2-(3-pyridin-4-ylazetidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-21(19,20)11-12-2-3-15(17-8-12)18-9-14(10-18)13-4-6-16-7-5-13/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHSLXYUIFEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CN=C(C=C1)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)